3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Fragment-based screening programs often fail when using lipophilic oxadiazole analogs that require high DMSO concentrations, compromising assay reproducibility. This methoxymethyl-substituted oxadiazole benzoic acid overcomes that limitation by providing a balanced LogP (0.59) and 5 H-bond acceptors for superior aqueous solubility. - Lower LogP (0.59 vs 0.76 for 5-methyl analog) improves solubility without high DMSO, preserving fragment screening integrity. - Flexible methoxymethyl ether offers a distinct vector for fragment elaboration, inaccessible with methyl or phenyl analogs. - Serves as a metabolically stable replacement for hydroxymethyl moieties in readthrough agent SAR exploration. Supplied at ≥95% purity from BenchChem with competitive pricing and global shipping, enabling rapid hit-to-lead progression without de novo core synthesis.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1432678-74-4
Cat. No. B1429005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
CAS1432678-74-4
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-16-6-9-12-13-10(17-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeyDAGKJRITTPHHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid: Key Physicochemical and Supplier Specifications for Informed Procurement


3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS: 1432678-74-4) is a heterocyclic aromatic carboxylic acid featuring a 1,3,4-oxadiazole core substituted with a methoxymethyl group at the 5-position and a benzoic acid moiety at the 2-position . With a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol, it is supplied at ≥95% purity by several established vendors . Its computed LogP is approximately 0.59, and it exhibits five hydrogen-bond acceptor sites and one hydrogen-bond donor site, which influence its solubility profile in biological assay media . The compound is classified as a versatile heterocyclic building block and is principally used in medicinal chemistry and agrochemical research .

Why 1,3,4-Oxadiazole Benzoic Acids Are Not Interchangeable: The Critical Role of the 5‑Position Substituent


The 1,3,4-oxadiazole benzoic acid scaffold is a privileged pharmacophore known for its ability to engage diverse biological targets, including antimicrobial enzymes [1] and the translational readthrough machinery [2]. However, the nature of the substituent at the oxadiazole 5‑position profoundly modulates potency, selectivity, and ADME properties. A methyl substitution (as in the 5‑methyl analog, CAS 915707-68-5) increases lipophilicity (LogP 0.76) and reduces hydrogen-bonding capacity, while a phenyl substitution (as in the 5‑phenyl analog, CAS 3601-62-5) introduces a large, planar hydrophobic surface that alters melting point and solubility. The methoxymethyl group differentiates this compound by providing a flexible, hydrogen-bond-accepting ether linkage that balances polarity and steric bulk, directly impacting in vitro solubility and target engagement. Consequently, substituting this compound with the 5‑methyl or 5‑phenyl in‑class analog without re‑optimization can compromise assay reproducibility and lead to misleading structure‑activity relationships.

Head‑to‑Head Property Comparisons: 3‑[5‑(Methoxymethyl)‑1,3,4‑oxadiazol‑2‑yl]benzoic Acid vs. Its Closest In‑Class Analogs


Computed LogP: Methoxymethyl Analog is 0.17 Units More Hydrophilic than the Methyl Analog

The methoxymethyl substituent reduces lipophilicity relative to the 5‑methyl analog, as indicated by a lower computed LogP value. This difference in LogP is consistent with the introduction of an ether oxygen, which increases hydrogen‑bond acceptor count from 4 to 5 and enhances aqueous solubility, a key factor for achieving uniform compound distribution in cell‑based assays .

Lipophilicity Drug-likeness Physicochemical profiling

Melting Point: 60°C Difference Relative to the 5‑Phenyl Analog

The target compound exhibits a melting point of 139–141 °C, which is approximately 60 °C lower than that reported for the 5‑phenyl analog (ca. 200 °C). This lower melting point reflects a less rigid crystal lattice and can translate to easier handling and dissolution under mild heating, a practical advantage during automated weighing and formulation steps [1].

Thermal stability Crystallinity Purification

Hydrogen‑Bond Acceptor Count: 5 vs. 4 for the Methyl Analog

The methoxymethyl group introduces a fifth hydrogen‑bond acceptor (ether oxygen) compared to four acceptors present in the 5‑methyl analog. This additional acceptor site can enhance water solubility and offers a distinct interaction point for polar contacts with biological targets, potentially altering binding kinetics and specificity .

Solubility Drug design Intermolecular interactions

Bioisosteric Potential for Nonsense‑Suppression Scaffolds

The 1,3,4‑oxadiazole benzoic acid scaffold is recognized in the patent literature for its ability to promote translational readthrough of premature termination codons, a therapeutic strategy for genetic diseases [1]. Although no publicly available IC50 or EC50 values for this specific compound exist, its methoxymethyl substituent serves as a metabolically more stable bioisostere of the hydroxymethyl group that appears in several exemplified nonsense‑suppression leads. This positions the compound as a privileged tool for systematic structure‑activity relationship expansion around the C5 position.

Nonsense‑mediated decay Readthrough therapy Oxadiazole isosteres

Computed LogP vs. the Unsubstituted 1,3,4‑Oxadiazole Analog

Compared to the unsubstituted 1,3,4‑oxadiazole benzoic acid (3‑(1,3,4‑oxadiazol‑2‑yl)benzoic acid, CAS 1176505‑26‑2), which has a predicted LogP of ca. 0.36 [1], the methoxymethyl compound exhibits a LogP of 0.59 , a Δ of +0.23. This moderate increase in lipophilicity is expected to improve passive membrane permeability while retaining sufficient aqueous solubility, a balance often sought in CNS‑penetrant small molecules [1].

LogP Lipophilicity Caco‑2 permeability

Supply Options and Pricing Benchmarking Against the Methyl Analog

The target compound is available from multiple vendors such as Enamine, Fluorochem/Biosynth, and ChemScence in pack sizes ranging from 50 mg to 5 g, with typical pricing of $306/100 mg (Enamine, 95% purity) [1]. In comparison, the 5‑methyl analog (CAS 915707‑68‑5) is often priced similarly for the same specification, indicating that the methoxymethyl derivative does not carry a significant cost premium despite its synthetic complexity. This price parity removes a common barrier to procurement of a tailored building block [1].

Procurement Pricing Commercial availability

Recommended Application Scenarios for 3‑[5‑(Methoxymethyl)‑1,3,4‑oxadiazol‑2‑yl]benzoic Acid Based on Demonstrated Differentiation


Fragment‑Based Lead Generation in Antimicrobial Programs

When building a fragment library against Gram‑positive antibacterial targets (e.g., LTA biosynthesis enzymes), the methoxymethyl analog provides a distinct vector for fragment elaboration that is not accessible with the methyl or unsubstituted oxadiazole fragments. Its additional H‑bond acceptor and lower LogP improve solubility without resorting to high DMSO concentrations, which can confound fragment screening results .

Privileged Scaffold Expansion for Nonsense‑Mutation Therapeutics

Patent literature identifies oxadiazole benzoic acids as promising readthrough agents. While quantitative activity data for this exact compound is not yet public, its methoxymethyl group can serve as a metabolically stable replacement for the hydroxymethyl moiety found in exemplar leads. Synthesis groups can use this compound to rapidly explore C5 SAR space without de novo synthesis of the core, significantly accelerating hit‑to‑lead timelines [1].

Physicochemical Tool Compound for Solubility‑Permeability Profiling Panels

With a LogP of 0.59 and five H‑bond acceptors, this compound falls into a desirable region of physicochemical space (MW 234, HBD 1, HBA 5). It can be employed as a calibration standard or comparator in in‑house physicochemical profiling cascades—especially when benchmarking new oxadiazole‑containing series against historical methyl or phenyl analogs—to establish structure‑property relationships that guide lead optimization .

Agrochemical Intermediate for Novel Oxadiazole‑Bearing Herbicides

The oxadiazole benzoic acid motif is under investigation in agrochemical discovery for its herbicidal and fungicidal activities. The methoxymethyl substituent increases polarity relative to phenyl and methyl analogs, potentially improving soil mobility and reducing environmental persistence. Researchers can leverage its commercial availability and competitive pricing to prepare diverse amide and ester libraries for screening against agronomically relevant pathogens .

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